Succinylglycine

Catalog No.
S734298
CAS No.
5694-33-7
M.F
C6H9NO5
M. Wt
175.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinylglycine

CAS Number

5694-33-7

Product Name

Succinylglycine

IUPAC Name

4-(carboxymethylamino)-4-oxobutanoic acid

Molecular Formula

C6H9NO5

Molecular Weight

175.14 g/mol

InChI

InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

HQESMQVYRAJTEA-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)NCC(=O)O

Canonical SMILES

C(CC(=O)O)C(=O)NCC(=O)O

Succinylglycine's origins and natural abundance are not well documented in scientific literature. However, it holds significance in research due to its structural similarity to important biological molecules. Studies suggest it may play a role in specific metabolic pathways, although concrete evidence is limited [].


Molecular Structure Analysis

The key feature of succinylglycine's structure is the linkage between the amino group of glycine (CH2(NH2)-COOH) and the carbonyl group (C=O) of succinic acid (COOH-CH2-CH2-COOH) through an amide bond (C-N). This forms a five-membered ring structure with alternating carbon and nitrogen atoms [].

Another notable aspect is the presence of two carboxylic acid groups (COOH), which can participate in various chemical reactions.


Chemical Reactions Analysis

Synthesis
Decomposition

Under high temperature or acidic/basic conditions, succinylglycine may hydrolyze, breaking the amide bond and releasing glycine and succinic acid.

Other Reactions
Note

Balanced chemical equations for these reactions can be found in organic chemistry textbooks or online resources.

Currently, there's limited information on the specific mechanism of action of succinylglycine in biological systems. Its structural similarity to molecules involved in the citric acid cycle (a key metabolic pathway) suggests a potential role, but dedicated research is needed [].

Heme Biosynthesis:

Succinylglycine formation is a byproduct of the first step in the heme biosynthesis pathway, catalyzed by the enzyme Aminolevulinate synthase (ALAS) []. This pathway is crucial for the production of heme, an essential component of red blood cells (hemoglobin) and other vital molecules []. While succinylglycine itself isn't directly involved in subsequent heme synthesis steps, understanding its formation and regulation can provide insights into the overall pathway and potential therapeutic targets for related disorders [, ].

Glycine Metabolism:

Succinylglycine can be further metabolized to glycine by the enzyme succinylglycine decarboxylase. Glycine plays a crucial role in various biological processes, including neurotransmission, protein synthesis, and glutathione synthesis []. Studying succinylglycine metabolism helps researchers understand the regulation of glycine homeostasis and its potential connection to various diseases associated with glycine dysregulation.

Biomarker Potential:

Preliminary research suggests that succinylglycine levels might be altered in certain disease conditions, such as diabetes and some neurological disorders [, ]. However, more extensive studies are needed to validate its potential as a reliable biomarker for diagnosis or disease monitoring.

XLogP3

-1.4

Sequence

G

Wikipedia

4-[(Carboxymethyl)amino]-4-oxobutanoic acid

Dates

Modify: 2023-08-15

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